molecular formula C11H13NO2 B8699823 ETHYL 3-(2-AMINOPHENYL)ACRYLATE

ETHYL 3-(2-AMINOPHENYL)ACRYLATE

Cat. No.: B8699823
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-UHFFFAOYSA-N
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Description

ETHYL 3-(2-AMINOPHENYL)ACRYLATE is an ethyl ester derivative of acrylic acid, featuring a 2-aminophenyl substituent at the β-position of the acrylate moiety. Acrylate esters are widely used as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)prop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3

InChI Key

ZKIDAZQBINIQSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

o-Nitrobenzaldehyde reacts with monomethyl malonate in the presence of piperidine (2.5 eq) in toluene at 20–30°C for 2.5 hours, yielding α,β-unsaturated carbonyl intermediates (Compound A). Key parameters include:

  • Solvent : Toluene, xylene, or DMSO.

  • Base : Piperidine (optimal), pyridine, or triethylamine.

  • Yield : 88–93% with HPLC purity >97%.

Example :

  • 100.0 g o-nitrobenzaldehyde + 78.2 g monomethyl malonate → 154.6 g Compound A (93% yield).

Decarboxylation

Compound A undergoes decarboxylation in DMSO/H2O with LiCl (1 eq) at 100°C for 16 hours to produce Compound B.

  • Solvent : DMSO or DMF.

  • Additive : LiCl enhances reaction efficiency.

  • Yield : ~85–90%.

Nitro Reduction

Compound B is reduced using iron powder (3.5 eq) and HCl in ethyl acetate/water under reflux for 5 hours, yielding ethyl 3-(2-aminophenyl)acrylate (Compound C).

  • Acid : HCl or acetic acid.

  • Workup : Filtration through diatomite and crystallization.

  • Yield : 80.5% with HPLC purity >99%.

Advantages :

  • High purity (>99%).

  • Scalable to industrial production.

  • Avoids phosphorus byproducts (e.g., triphenylphosphine oxide).

Palladium-Catalyzed Heck Coupling

An alternative route employs Heck coupling between 2-iodoaniline and ethyl acrylate.

Reaction Conditions

  • Catalyst : PdCl2(PPh3)2 (5 mol%) or Pd/C.

  • Base : Triethylamine or CsPiv.

  • Solvent : 1,4-dioxane, DMF, or toluene.

  • Temperature : 100°C for 10–24 hours.

Example :

  • 2-Iodoaniline + ethyl acrylate → this compound (70–85% yield).

Mechanistic Considerations

The reaction proceeds via oxidative addition of Pd(0) to 2-iodoaniline, followed by alkene insertion and reductive elimination. Side reactions, such as palladium migration, are minimized using CsPiv as a base.

Challenges :

  • Requires strict control of Pd/ligand ratios.

  • Byproduct formation (e.g., reduced aniline derivatives) in aqueous conditions.

Comparative Analysis of Methods

Parameter Three-Step Synthesis Heck Coupling
Yield80–93%70–85%
Purity (HPLC)>99%90–95%
CostLow (malonates)High (Pd catalysts)
ScalabilityIndustrialLaboratory-scale
ByproductsMinimalPd residues

Emerging Approaches: Reductive Amination and Cyclization

Reductive Amination of Acrylic Acids

Ethyl 3-(2-nitrophenyl)acrylate undergoes catalytic hydrogenation (H2/Pd-C) to the amine derivative, though this method is less common due to over-reduction risks.

Palladium-Mediated Cyclization

o-Iodoanilines react with acrylic acids under Pd catalysis to form 2-quinolinones, but this route diverts from the target acrylate.

Industrial Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance decarboxylation and reduction steps.

  • Solvent Recycling : Toluene and DMSO are reclaimed to reduce costs.

  • Catalyst Recovery : Pd is recovered via filtration in Heck reactions.

Regulatory Compliance

  • Impurity Profiling : Residual solvents (DMSO, toluene) monitored to <100 ppm.

  • Metal Limits : Pd content controlled to <10 ppm .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Conditions often involve to facilitate the reaction.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-aminophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminophenyl)acrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate moiety can participate in Michael addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ETHYL 3-(2-AMINOPHENYL)ACRYLATE with structurally related acrylate derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notable Properties
This compound (hypothetical) C11H11NO2 ~197.2 (calc.) 2-aminophenyl ~1.5* High solubility (amino group), basicity
ETHYL 2-AMINO-3-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACRYLATE C11H10ClF3N2O2 294.66 Chloro, trifluoromethyl, pyridinyl 2.82 Lipophilic, high thermal stability
ETHYL 2-CYANO-3-[3-(TRIFLUOROMETHYL)PHENYL]ACRYLATE C13H10F3NO2 269.22 Cyano, trifluoromethyl phenyl ~3.0* Electron-withdrawing groups, low polarity
ETHYL 3-(3-PYRIDYL)ACRYLATE C10H11NO2 177.2 Pyridinyl ~0.8* Polar, hydrogen-bonding capacity
ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE C15H20N2O3 276.33 Pivaloylamino, pyridinyl ~2.5* Bulky substituent, steric hindrance

*Estimated based on substituent contributions.

Key Observations:

  • Solubility and Polarity: The 2-aminophenyl group in the target compound likely enhances aqueous solubility compared to lipophilic derivatives like those with trifluoromethyl or cyano groups .
  • Reactivity: The electron-donating amino group may facilitate electrophilic substitution reactions, whereas electron-withdrawing groups (e.g., cyano, trifluoromethyl) in analogs increase resistance to nucleophilic attack .
  • Biological Activity: Pyridinyl and trifluoromethyl-substituted acrylates are associated with antioxidant and anti-inflammatory activities (e.g., ), suggesting the target compound could also exhibit bioactivity modulated by its amino group .

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